4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine core.
Linking the Pyridine Carbonyl Group: The final step involves the formation of the methoxy linkage to the pyridine carbonyl group, which can be achieved through an etherification reaction using a suitable methoxyating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.
Biology: It is used in biochemical assays to study enzyme kinetics, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced intermediates and fine chemicals in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(16-3-1-2-8-20-16)23-9-6-14(7-10-23)12-25-18-11-17(15-4-5-15)21-13-22-18/h1-3,8,11,13-15H,4-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOPXPNOWLXSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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